AkaLumine hydrochloride is classified as a bioluminescent substrate used primarily in biochemical and biophysical research. It is commercially available from suppliers such as Sigma-Aldrich and FUJIFILM Wako Pure Chemical Corporation. The compound's chemical formula is , with a molecular weight of approximately 302.39 g/mol (excluding the hydrochloride component) .
The synthesis of AkaLumine hydrochloride involves the reaction of AkaLumine with hydrochloric acid in dioxane. The process begins by dissolving 20 mg of AkaLumine in a solution containing 0.5 ml of 4 M hydrochloric acid in dioxane. This mixture is vortexed and centrifuged to separate the precipitate from the supernatant. The precipitate is then washed with ethyl acetate and dried under vacuum to yield AkaLumine hydrochloride as a light purple solid, with an enantiomeric excess of 85% determined by chiral high-performance liquid chromatography .
The molecular structure of AkaLumine hydrochloride features a core structure similar to that of natural luciferin but includes modifications that enhance its photophysical properties. The compound's structure can be represented as follows:
Spectroscopic data, including proton nuclear magnetic resonance (NMR) and infrared (IR) spectra, confirm its structural integrity and purity.
AkaLumine hydrochloride undergoes oxidation reactions catalyzed by luciferase enzymes, leading to bioluminescence. The quantum yield of bioluminescence for this compound has been measured at approximately 4% when reacted with Photinus pyralis luciferase, indicating efficient light emission relative to substrate concentration . The reaction kinetics reveal that AkaLumine hydrochloride can produce luminescence at lower concentrations compared to traditional luciferin, making it advantageous for sensitive detection applications .
The mechanism of action for AkaLumine hydrochloride involves its interaction with luciferase, where the enzyme catalyzes the oxidation of the substrate, resulting in light emission. This process is facilitated by the presence of adenosine triphosphate (ATP), which is necessary for the enzymatic activity. The efficiency of light production depends on several factors, including substrate concentration and enzyme activity . Studies have shown that AkaLumine hydrochloride demonstrates superior performance in terms of luminescence intensity, particularly in vivo, due to its near-infrared emission properties that allow deeper tissue penetration .
These properties make AkaLumine hydrochloride suitable for various applications in biological imaging.
AkaLumine hydrochloride is primarily used in bioluminescence imaging techniques for non-invasive monitoring of biological processes. Its applications include:
The development of AkaLumine hydrochloride originated from systematic modifications to the native D-luciferin structure, targeting near-infrared (NIR) light emission for superior tissue penetration. The core innovation involved replacing the native benzothiazole moiety with a dimethylaminophenylbutadiene group, extending the π-conjugation system. This redesign shifted the highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energy gap, enabling a red-shifted emission at 677 nm—significantly longer than D-luciferin’s 562 nm peak [9]. Quantum chemical calculations using density functional theory (DFT) revealed that the electron-donating dimethylamino group reduced the energy required for the electronic transition of the oxyluciferin analog (excited state), directly enabling NIR luminescence [5].
A critical outcome of this structural redesign is the pH-insensitive bioluminescence of AkaLumine hydrochloride. Unlike native D-luciferin, whose emission spectrum and quantum yield vary drastically with pH, AkaLumine hydrochloride maintains consistent spectral profiles and quantum efficiency (4.0 ± 0.5%) across physiological pH ranges (pH 6.2–8.0) [3]. This stability arises from the reduced propensity of the dimethylaminophenylbutadiene-oxyluciferin analog to undergo protonation-dependent electronic rearrangements, as confirmed by Gaussian deconvolution of emission spectra [3].
Table 1: Photophysical Properties of AkaLumine Hydrochloride vs. Native D-Luciferin
Property | AkaLumine Hydrochloride | D-Luciferin |
---|---|---|
Emission Peak (λₘₐₓ) | 677 nm | 562 nm |
Quantum Yield | 4.0 ± 0.5% | 41.0 ± 7.4% (pH 8.5) |
Full Width at Half Maximum | 90 nm | 40 nm |
pH Sensitivity Range | pH 6.2–8.0 (stable) | pH-dependent shifts |
While AkaLumine hydrochloride functions with native firefly luciferase (Photinus pyralis), its low Michaelis constant (Kₘ = 2.06 μM) suggested high enzymatic affinity but suboptimal catalytic efficiency (Vₘₐₓ = 2.07 × 10⁶ relative light units) compared to D-luciferin [9]. To address this, directed evolution was employed to engineer luciferase variants with enhanced activity for AkaLumine hydrochloride. Key mutations—such as S286N, I288V, and E343K—were identified through iterative saturation mutagenesis. These substitutions enlarged the luciferase active site, accommodating the extended dimethylaminophenylbutadiene group while optimizing electrostatic interactions for accelerated oxidation kinetics [1] [8].
A parallel strategy involved codon optimization of the luciferase gene for compatibility with target organisms. For viral tracking applications (e.g., SARS-CoV-2 recombinants), the Akaluc gene’s GC content was adjusted from ~53% to ~38% to match the viral genome’s nucleotide bias. This optimization enabled stable reporter integration without compromising viral replication fidelity, as demonstrated by northern blot analyses of subgenomic RNAs [8]. The resulting codon-optimized Akaluc achieved a >40-fold increase in signal intensity in deep-tissue infections compared to traditional systems [8].
Table 2: Engineered Luciferase Mutations for AkaLumine Hydrochloride Specificity
Mutation | Location | Functional Impact |
---|---|---|
S286N | Substrate pocket | Reduces steric hindrance for larger analogs |
I288V | Substrate pocket | Enhances hydrophobic interaction with butadiene chain |
E343K | ATP-binding site | Stabilizes Mg-ATP coordination during catalysis |
The native AkaLumine free base suffers from extreme hydrophobicity (<2 mM solubility in water), limiting its utility in biological systems [9]. Conversion to the hydrochloride salt form (marketed as TokeOni or AkaLumine-HCl) increased solubility to >40 mM—a 20-fold enhancement critical for in vivo delivery [4] [9]. The protonation of the thiazoline nitrogen and carboxylate groups, coupled with chloride counterion solvation, enabled robust hydration shell formation, as confirmed by quantitative nuclear magnetic resonance (qNMR) spectroscopy [3].
Stability studies revealed that AkaLumine hydrochloride maintains chemical integrity across diverse pH conditions. Absorption spectra analyses (pH 2–10) identified three dominant protonation states:
The hydrochloride salt’s stability under physiological conditions (t₁/₂ > 40 min in serum) ensures sustained bioluminescence in vivo without rapid metabolic clearance [9]. This property, combined with its high solubility, permits administration at low concentrations (2.5 μM vs. 150 μM for D-luciferin) while achieving maximal signal output [9].
Table 3: Solubility and Stability Profiles of AkaLumine Formulations
Parameter | AkaLumine Free Base | AkaLumine Hydrochloride |
---|---|---|
Water Solubility | <2 mM | >40 mM |
Serum Half-Life (in vivo) | Not determined | ~40 minutes |
Optimal In Vivo Dose | N/A | 2.5 μM |
Dominant Protonation State (pH 7.4) | Unstable | Carboxylate anion |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1